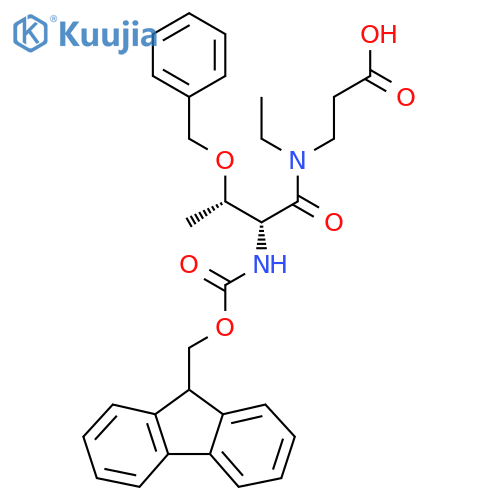

Cas no 2171196-20-4 (3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

2171196-20-4 structure

商品名:3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid

3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid

- 2171196-20-4

- EN300-1536910

- 3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid

-

- インチ: 1S/C31H34N2O6/c1-3-33(18-17-28(34)35)30(36)29(21(2)38-19-22-11-5-4-6-12-22)32-31(37)39-20-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,21,27,29H,3,17-20H2,1-2H3,(H,32,37)(H,34,35)/t21-,29+/m0/s1

- InChIKey: SVZYJPPMDMMYJK-KCWXNJEJSA-N

- ほほえんだ: O(C(N[C@@H](C(N(CC)CCC(=O)O)=O)[C@H](C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 530.24168681g/mol

- どういたいしつりょう: 530.24168681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 39

- 回転可能化学結合数: 13

- 複雑さ: 793

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1536910-2.5g |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1536910-0.1g |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1536910-2500mg |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1536910-50mg |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1536910-5.0g |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1536910-0.25g |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1536910-10.0g |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1536910-1.0g |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1536910-250mg |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1536910-0.05g |

3-[(2R,3S)-3-(benzyloxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171196-20-4 | 0.05g |

$2829.0 | 2023-06-05 |

3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2171196-20-4 (3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid) 関連製品

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量